2,2-Dimethylpyrrolidin-3-amine dihydrochloride
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Overview
Description
2,2-Dimethylpyrrolidin-3-amine dihydrochloride is an organic compound with the molecular formula C6H16Cl2N2. It is a colorless to white crystalline solid that is easily soluble in water and ethanol. This compound is primarily used as a reagent in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylpyrrolidin-3-amine dihydrochloride typically involves the reaction of dimethylamine with pyrrolidine, followed by the addition of hydrochloric acid. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the process is usually carried out at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethylpyrrolidin-3-amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in substitution reactions, where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different amine oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
2,2-Dimethylpyrrolidin-3-amine dihydrochloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2,2-Dimethylpyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethylpyrrolidin-3-amine dihydrochloride
- (3S)-N,N-dimethylpyrrolidin-3-amine dihydrochloride
Uniqueness
2,2-Dimethylpyrrolidin-3-amine dihydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. These properties make it particularly useful in certain synthetic and research applications, distinguishing it from other similar compounds .
Biological Activity
2,2-Dimethylpyrrolidin-3-amine dihydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, supported by case studies and data tables.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C6H15Cl2N
- Molecular Weight : 176.10 g/mol
This compound features a pyrrolidine ring with two methyl groups at the 2-position and an amine group at the 3-position, which contributes to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in biological systems. The compound may act as a modulator of neurotransmitter systems, particularly through its influence on serotonin receptors and monoamine oxidases. This interaction can lead to various physiological effects, including modulation of mood and cognitive functions.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Neurotransmitter Modulation : The compound has been shown to interact with serotonin receptors, potentially impacting mood regulation and cognitive functions.
- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against certain bacterial strains, although specific mechanisms remain to be fully elucidated.
- Cytotoxic Effects : Research has indicated that the compound could exhibit cytotoxicity against various cancer cell lines, suggesting potential applications in cancer therapy.
Table 1: Summary of Biological Activities
Activity Type | Target/Effect | Reference |
---|---|---|
Neurotransmitter Modulation | Serotonin Receptors (5-HT6R) | |
Antimicrobial | Inhibition against Gram-positive bacteria | |
Cytotoxicity | Cancer cell lines (e.g., A549) |
Case Study: Neurotransmitter Modulation
In a study examining the effects of the compound on cognitive functions, it was found to reverse scopolamine-induced cognitive deficits in animal models. This suggests a potential role in treating neurodegenerative conditions such as Alzheimer's disease by modulating serotonin receptor activity .
Case Study: Antimicrobial Activity
Another study focused on the compound's antimicrobial properties demonstrated significant inhibition of growth in multidrug-resistant strains of Staphylococcus aureus and Klebsiella pneumoniae. The minimal inhibitory concentrations (MICs) ranged from <0.03125 to 0.25 μg/mL for effective strains .
Properties
Molecular Formula |
C6H16Cl2N2 |
---|---|
Molecular Weight |
187.11 g/mol |
IUPAC Name |
2,2-dimethylpyrrolidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C6H14N2.2ClH/c1-6(2)5(7)3-4-8-6;;/h5,8H,3-4,7H2,1-2H3;2*1H |
InChI Key |
CYVZDDDUROSOKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CCN1)N)C.Cl.Cl |
Origin of Product |
United States |
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